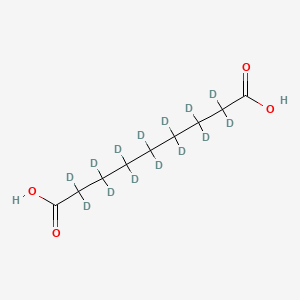

1,9-Nonanedioic-D14 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

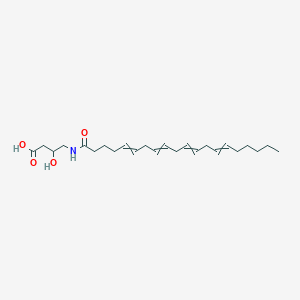

1,9-Nonanedioic-D14 acid, also known as (2H)Nonanedioic acid, is a labelled analogue of Nonanedioic acid . Nonanedioic acid is a bioactive molecule used in treating acne and other skin disorders .

Synthesis Analysis

The synthesis of 1,9-Nonanedioic acid has been investigated using a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871 . The production of 1,9-nonanedioic acid was achieved from 9-hydroxynonanoic acid, which had been produced from oleic acid .Molecular Structure Analysis

The molecular formula of 1,9-Nonanedioic-D14 acid is C9H2D14O4 . It has an average mass of 202.307 Da and a Monoisotopic mass of 202.192734 Da .Chemical Reactions Analysis

In the production of 1,9-nonanedioic acid, when 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced to 16 mM within 8 h by the recombinant C. glutamicum .Physical And Chemical Properties Analysis

1,9-Nonanedioic-D14 acid has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.8±6.0 kJ/mol and a flash point of 192.1±19.7 °C .Aplicaciones Científicas De Investigación

Biopolyester Production

1,9-Nonanedioic acid is a valuable building block for producing polyesters . A study conducted by researchers at Ewha Womans University and Lund University demonstrated a multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid . They used a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid . This acid had been produced from oleic acid . The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase .

Polyesterification

The polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product with the number-average molecular weight (Mn) of approximately 21,000 . This process demonstrates the potential of 1,9-nonanedioic acid in the production of high molecular weight polymers.

Polyamide Production

In addition to polyesters, 1,9-Nonanedioic acid is also a valuable building block for producing polyamides . Polyamides, also known as nylons, are used in a wide range of applications, including textiles, automotive components, and packaging materials.

Renewable Biomass Conversion

The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid represents a novel approach to converting renewable biomass into valuable chemical building blocks . This process could contribute to the development of sustainable and environmentally friendly chemical production processes.

Stable Isotope Labelled Analytical Standards

Nonanedioic-D14 Acid is used as a stable isotope labelled analytical standard . These standards are used in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to ensure the accuracy and reliability of the results.

Synthetic Chemistry Reference Tools

Nonanedioic-D14 Acid is used as a reference tool in synthetic chemistry . It can be used to study reaction mechanisms, optimize reaction conditions, and develop new synthetic methods.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRBEYXGGNYIS-ODSOAMBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)